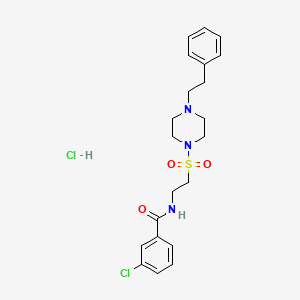![molecular formula C21H23BrClN3O3S B2520435 Chlorhydrate de 4-((6-bromobenzo[d]thiazol-2-yl)(3-(diméthylamino)propyl)carbamoyl)benzoate de méthyle CAS No. 1216621-13-4](/img/structure/B2520435.png)
Chlorhydrate de 4-((6-bromobenzo[d]thiazol-2-yl)(3-(diméthylamino)propyl)carbamoyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Activité Antitumorale et Cytotoxique
Les thiazoles ont été étudiés pour leur potentiel en tant qu'agents antitumoraux et cytotoxiques. Par exemple, des chercheurs ont synthétisé des [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acides arylidènehydrazides et évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines. Parmi ces composés, l'un a démontré des effets puissants contre les cellules cancéreuses de la prostate .
Propriétés Antimicrobiennes
Les thiazoles jouent un rôle crucial dans le développement de médicaments antimicrobiens. Des exemples notables incluent le sulfathiazole (un médicament antimicrobien) et le Ritonavir (un médicament antirétroviral). Ces composés présentent une activité contre divers agents pathogènes .
Activité Antifongique
Les thiazoles contribuent également au développement de médicaments antifongiques. L'Abafungin, un composé contenant un thiazole, est prometteur en tant qu'agent antifongique .
Inhibition de la Détection de Quorum
Dans le système LasB, certains dérivés de thiazoles présentent une inhibition de la détection de quorum. Par exemple, les composés 3, 6 et 7 ont démontré une activité prometteuse contre LasB, une enzyme clé impliquée dans la virulence bactérienne. Cependant, aucune activité n'a été observée dans le système PqsR, soulignant la sélectivité envers le système LasB .
Propriétés Antioxydantes
Les dérivés de thiazole ont été étudiés pour leur potentiel antioxydant. Certains composés synthétisés ont montré une activité antioxydante puissante in vitro .
Autres Applications
Au-delà des domaines mentionnés, les thiazoles sont également pertinents dans des domaines tels que la neuroprotection, les diurétiques et les agents anti-inflammatoires. De plus, le cycle thiazole se retrouve naturellement dans la vitamine B1 (thiamine), qui joue un rôle crucial dans le métabolisme énergétique et la fonction du système nerveux .
Orientations Futures
Mécanisme D'action
Target of Action
The compound contains a benzo[d]thiazol-2-yl moiety, which is a common structural component in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. As mentioned earlier, compounds containing a benzo[d]thiazol-2-yl moiety have been found to exhibit a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme interactions . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing cytoprotective effects . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.
Cellular Effects
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions lead to downstream effects on cellular processes, including changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity for extended periods, making it suitable for prolonged experimental use . Some degradation products may form under extreme conditions, such as high temperatures or acidic pH, which could potentially affect its efficacy . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with consistent results indicating sustained biological activity .
Dosage Effects in Animal Models
The effects of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . The compound has a defined therapeutic window, with optimal dosages providing maximum efficacy with minimal adverse effects . Threshold effects have been noted, where doses below a certain level do not produce significant biological effects, while doses above this threshold result in pronounced therapeutic outcomes .
Metabolic Pathways
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the compound’s solubility and facilitate its excretion via the kidneys . The compound also interacts with cofactors such as NADPH and glutathione, which play crucial roles in its biotransformation . The effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
The transport and distribution of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct the compound to specific subcellular compartments . These modifications enhance its interaction with target biomolecules and facilitate its biological activity . The compound’s localization in the mitochondria is particularly significant, as it influences mitochondrial function and energy production, contributing to its overall therapeutic effects .
Propriétés
IUPAC Name |
methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHBIJFIAIWOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
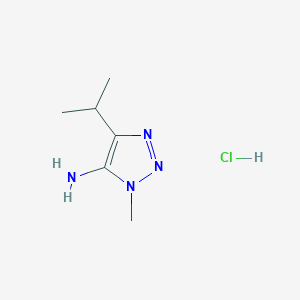
![[5-(Benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2520354.png)
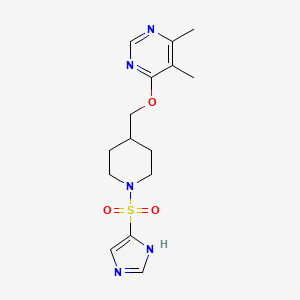
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)
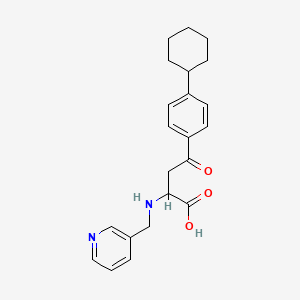
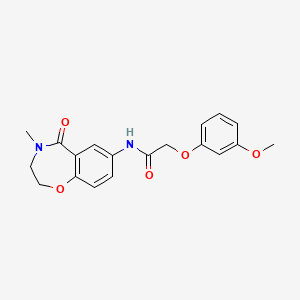
![(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide](/img/structure/B2520366.png)
methanol](/img/structure/B2520367.png)
![3-[(3-methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2520372.png)
![[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE](/img/structure/B2520373.png)
